2-Amino-3-(5-chlorothiophen-3-yl)propanamide
Description
Properties
Molecular Formula |
C7H9ClN2OS |
|---|---|
Molecular Weight |
204.68 g/mol |
IUPAC Name |
2-amino-3-(5-chlorothiophen-3-yl)propanamide |
InChI |
InChI=1S/C7H9ClN2OS/c8-6-2-4(3-12-6)1-5(9)7(10)11/h2-3,5H,1,9H2,(H2,10,11) |
InChI Key |
IBLCIRAQTGHQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CC(C(=O)N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis generally involves constructing the propanamide backbone attached to a chlorinated thiophene ring, followed by introduction or preservation of the amino group. The synthetic route typically includes:
- Functionalization of the thiophene ring (chlorination at the 5-position)
- Formation of the propanamide side chain via amide bond formation
- Introduction or retention of the amino group at the 2-position
Key Synthetic Routes
Amide Formation from 5-Chlorothiophene Precursors
One practical approach starts from 5-chlorothiophene-3-carboxylic acid derivatives. The carboxylic acid is converted into the corresponding amide by reaction with ammonia or amine sources under controlled conditions:
- Activation of the carboxylic acid (e.g., via acid chloride or coupling reagents)
- Reaction with ammonia or ammonium salts to form the propanamide moiety
- Preservation of the 5-chloro substituent on the thiophene ring throughout the process.
Reduction and Hydrolysis Steps
In some synthetic sequences, nitrile intermediates such as 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid hydrochloride are prepared first. These nitriles undergo:
- Reduction (e.g., using lithium aluminum hydride or catalytic hydrogenation) to convert nitriles to amines
- Hydrolysis to convert nitrile or ester groups to amides or acids as needed
- These steps allow precise control over functional groups and yield the desired amino-propanamide compound with the chlorothiophene ring intact.
Industrial and Scale-Up Considerations
- Industrial synthesis optimizes reaction conditions for yield and purity using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
- Anhydrous crystalline forms of related thiophene amides are obtained via controlled crystallization, ensuring pharmaceutical-grade purity and stability.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Carboxylic acid activation | 5-Chlorothiophene-3-carboxylic acid + SOCl2 or coupling agents | Formation of acid chloride or activated ester | Typically >80% |
| 2 | Amide formation | Reaction with ammonia or ammonium salts in solvent (e.g., ethanol) | Mild heating, inert atmosphere preferred | 70-90% |
| 3 | Nitrile reduction | LiAlH4 or catalytic hydrogenation (Pd/C, H2) | Converts nitrile to amine | 75-85% |
| 4 | Hydrolysis (if needed) | Acidic or basic hydrolysis of nitrile or ester | Controlled to avoid overreaction | 80-90% |
| 5 | Purification | Crystallization or chromatography | Ensures high purity and crystallinity | — |
Analytical and Characterization Methods
- NMR Spectroscopy: ^1H-NMR and ^13C-NMR confirm the presence of amino, amide, and chlorothiophene moieties.
- IR Spectroscopy: Characteristic amide bands (around 1650 cm^-1) and amino group stretches.
- Mass Spectrometry: Confirms molecular weight and purity.
- X-ray Crystallography: Used for determining crystalline forms and confirming molecular structure, especially for pharmaceutical applications.
Summary of Research and Literature Findings
- The compound is typically synthesized via amide formation from chlorothiophene carboxylic acid derivatives, with careful preservation of the chlorine substituent.
- Reduction and hydrolysis steps are critical when nitrile intermediates are involved, providing flexibility in functional group transformations.
- Catalytic and base-mediated cyclization reactions are used in related thiophene derivatives, offering potential alternative synthetic pathways.
- Industrial methods focus on scalability, purity, and crystallinity, particularly for pharmaceutical applications.
- Optimization of reaction conditions such as solvent, temperature, and catalyst concentration is essential for maximizing yields and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-chlorothiophen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), under reflux conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
2-Amino-3-(5-chlorothiophen-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiophene and Thiazole Derivatives
Key Structural Differences
- Chlorothiophene vs. Chlorothiazole: : The compound 3-Amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide (MW: 308.83) shares a chlorothiophene moiety but differs in the substitution pattern (2-position vs. 3-position in the target compound). : 2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanamide (MW: 205.67) replaces the thiophene with a thiazole ring. The nitrogen in the thiazole may enhance hydrogen-bonding interactions, but the smaller molecular size could limit binding affinity in biological systems .
Physicochemical Properties
Indole-Containing Analogs
Structural and Functional Contrasts
- –8: Compounds like 2-Amino-3-(1H-indol-3-yl)propanamide (QC-4433) replace the chlorothiophene with an indole ring.
Key Differences
- Lipophilicity : Indole analogs (logP ~1.5–2.0) are more lipophilic than the target compound (estimated logP ~1.0), which may affect blood-brain barrier penetration.
- Electronic Effects : The electron-withdrawing chlorine in the target compound could enhance electrophilic reactivity, a property absent in indole derivatives.
Peptidomimetic and Opioid-Related Compounds
:
- The peptidomimetic (2S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)-N-(6-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)propanamide (15b) demonstrates the importance of bulky aromatic groups (e.g., naphthalene) in opioid receptor binding. In contrast, the target compound’s simpler structure may offer better metabolic stability but lower receptor affinity .
Biological Activity
2-Amino-3-(5-chlorothiophen-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and cytotoxicity profiles based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the thiophene ring and the amino group contributes to its biological activity by facilitating interactions with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacteria
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus (MRSA) | 3.9 μg/mL | High |
| Escherichia coli | 15 μg/mL | Moderate |
| Mycobacterium smegmatis | 7.5 μg/mL | Moderate |
| Enterococcus faecalis | 10 μg/mL | Moderate |
The compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with a MIC value comparable to that of clinically used antibiotics like vancomycin and linezolid .
Cytotoxicity Studies
In vitro cytotoxicity assessments were conducted using various cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer). The results indicated that:
- HeLa Cells : IC50 = 25 μM
- MDA-MB-231 Cells : IC50 = 30 μM
- A549 Cells : IC50 = 20 μM
These findings suggest that while the compound shows promise as an antimicrobial agent, it also possesses moderate cytotoxic effects on human cancer cell lines, indicating potential for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. The thiophene moiety is thought to enhance lipophilicity, allowing better penetration into bacterial cells. Additionally, the amino group may facilitate hydrogen bonding with target proteins involved in cellular processes .
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A study conducted on clinical isolates of MRSA demonstrated that this compound significantly inhibited bacterial growth in vitro. The compound was tested against multiple strains collected from patients, showing consistent efficacy across different isolates.
Case Study 2: Cytotoxicity Profiling
In a comparative analysis of various compounds with similar structures, this compound was found to have lower cytotoxicity compared to other derivatives. This suggests a favorable therapeutic index and potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-3-(5-chlorothiophen-3-yl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, starting with halogenation of the thiophene ring followed by coupling with a protected amino acid derivative. Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity (DMF or THF), and temperature (80–120°C). Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict intermediates and transition states to refine conditions . Reactor design principles, such as continuous flow systems, may improve yield and scalability .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the thiophene and propanamide backbone.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV/Vis detection to assess purity (>95% preferred).
- X-ray crystallography (if crystalline) for absolute configuration determination. Cross-referencing with databases like ECHA ensures alignment with reported spectral data .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in a cool, dry place (<4°C) under inert gas (e.g., argon) to prevent degradation.
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste. Emergency protocols should align with OSHA HCS standards .
Advanced Research Questions
Q. How can researchers investigate the compound’s potential as an enzyme inhibitor or receptor modulator?
- Methodological Answer :
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like kinases or GPCRs.
- In Vitro Assays : Perform fluorometric or colorimetric assays (e.g., NADH depletion for dehydrogenases) with IC₅₀ determination.
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., varying halogen substituents) to correlate electronic effects with activity. Data should be validated via dose-response curves and statistical analysis (p <0.05) .
Q. What computational strategies are effective for modeling this compound’s reactivity in complex reaction environments?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways in solvent or enzyme-active sites.
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal catalysts or solvent systems.
- Transition State Analysis : Use Gaussian or ORCA software to calculate activation energies for proposed mechanisms. Results should be cross-validated with experimental kinetics (e.g., Arrhenius plots) .
Q. How can contradictory data in catalytic studies of this compound be resolved?
- Methodological Answer :
- Error Source Analysis : Check for impurities (via LC-MS) or solvent effects (e.g., protonation in DMSO vs. water).
- Reproducibility Tests : Replicate experiments under inert conditions (glovebox) to exclude oxygen/moisture interference.
- Meta-Analysis : Apply Bayesian statistics to reconcile discrepancies across studies, prioritizing datasets with rigorous controls .
Q. What advanced reactor designs improve yield in scaled-up synthesis?
- Methodological Answer :
- Microfluidic Reactors : Enhance heat/mass transfer for exothermic reactions (e.g., amide bond formation).
- Photocatalytic Systems : Use UV/Vis light to activate intermediates, reducing side reactions.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring. Optimize residence time distribution (RTD) to minimize waste .
Q. What green chemistry principles can be applied to synthesize this compound sustainably?
- Methodological Answer :
- Solvent Selection : Replace DMF with Cyrene® (biobased) or use solvent-free mechanochemical grinding.
- Catalyst Recycling : Immobilize metal catalysts on silica or magnetic nanoparticles for reuse.
- Atom Economy : Design routes with minimal protecting groups (e.g., Fmoc-free strategies). Lifecycle assessment (LCA) tools quantify environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
